molecular formula C11H11NS B2417498 1-phenyl-1-thien-2-ylmethanamine CAS No. 5693-42-5

1-phenyl-1-thien-2-ylmethanamine

Cat. No.: B2417498
CAS No.: 5693-42-5
M. Wt: 189.28
InChI Key: MUAFFFYJFXPGHN-UHFFFAOYSA-N
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Description

1-phenyl-1-thien-2-ylmethanamine is a useful research compound. Its molecular formula is C11H11NS and its molecular weight is 189.28. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl(thiophen-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NS/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9/h1-8,11H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAFFFYJFXPGHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Broader Context: Phenyl and Thiophene Substituted Methanamines

Methanamine derivatives featuring both phenyl and thiophene (B33073) substituents represent a compelling class of compounds in chemical synthesis. The strategic combination of a phenyl group, a ubiquitous aromatic system in organic chemistry, with a thiophene ring, a prominent sulfur-containing heterocycle, gives rise to unique molecular architectures with diverse properties.

The thiophene ring, in particular, is often considered a bioisostere of the benzene (B151609) ring. nih.govrsc.orgresearchgate.net This means that it can often replace a benzene ring in a biologically active molecule without significantly altering its biological activity, a concept that has been widely applied in medicinal chemistry. nih.govrsc.orgresearchgate.net The rationale behind this substitution lies in their similar size, planarity, and π-electron cloud distribution. psu.edu However, the presence of the sulfur heteroatom in thiophene can influence physicochemical properties such as lipophilicity and metabolic pathways, potentially offering advantages over their purely carbocyclic phenyl analogues. psu.edu

The amine functional group in these structures introduces a basic center and a site for further chemical modification. Chiral amines, in particular, are of paramount importance in stereoselective organic synthesis, serving as resolving agents, chiral building blocks, and chiral auxiliaries. sigmaaldrich.comsigmaaldrich.com The development of efficient methods for the synthesis of enantiomerically pure amines, including biocatalytic approaches, is a highly active area of research. wiley.com

The Rationale for Focused Inquiry

The specific arrangement of the phenyl and thien-2-yl groups attached to the same carbon atom, which is also bonded to an amino group, makes 1-phenyl-1-thien-2-ylmethanamine a chiral molecule. The synthesis and separation of its enantiomers, and the investigation of their distinct properties, present a significant challenge and a key driver for research. Asymmetric synthesis, the process of creating a single enantiomer from an achiral starting material, is a cornerstone of modern drug discovery and development. nih.govyoutube.com

Furthermore, the juxtaposition of the electron-rich thiophene (B33073) ring and the phenyl ring creates a unique electronic environment around the chiral center. This can influence the compound's reactivity and its potential to interact with biological targets or act as a ligand in catalysis. The study of such molecules contributes to a deeper understanding of structure-activity relationships and the subtle effects of isosteric replacement.

Reaction Mechanisms and Kinetic Studies of 1 Phenyl 1 Thien 2 Ylmethanamine Transformations

Kinetic Investigations of 1-phenyl-1-thien-2-ylmethanamine Reactions

Activation Parameters and Transition State Analysis

Activation parameters, such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), are crucial for understanding the energy profile of a reaction. These parameters are typically determined by studying the effect of temperature on the reaction rate constant. The analysis of the transition state, the highest energy point along the reaction coordinate, provides a model for the geometry and electronic structure of the species that must be formed for the reaction to proceed. Without experimental rate data at different temperatures for reactions involving this compound, these parameters and the nature of the transition state cannot be determined.

Influence of Substituents on Reaction Kinetics and Mechanisms

The electronic and steric effects of substituents on the phenyl or thienyl rings of this compound would be expected to significantly influence its reactivity. Studies on other aromatic compounds often utilize Hammett plots to quantify the effect of meta- and para-substituents on the reaction rate, providing valuable information about the reaction mechanism. However, no such studies specific to this compound were identified.

Solvent Effects on Reaction Rates and Pathways

The choice of solvent can dramatically affect the rate and even the mechanism of a reaction. Solvents can stabilize reactants, products, or transition states to different extents, thereby altering the activation energy. The polarity, proticity, and coordinating ability of the solvent are all important factors. While general principles of solvent effects are well-understood, their specific impact on the transformations of this compound has not been documented.

Catalytic Influence on Reaction Kinetics

Catalysts can accelerate a reaction by providing an alternative reaction pathway with a lower activation energy. The study of catalytic effects is essential for many synthetic applications. Investigations into how acids, bases, or metal catalysts influence the kinetics of reactions involving this compound are absent from the current body of scientific literature.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Phenyl 1 Thien 2 Ylmethanamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 1-phenyl-1-thien-2-ylmethanamine, a complete NMR analysis would provide invaluable information about its chemical structure, connectivity, and spatial arrangement of its phenyl and thiophene (B33073) rings.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To fully assign the proton (¹H) and carbon (¹³C) NMR spectra of this compound, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the phenyl and thiophene rings, as well as the methine and amine protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon atom to which it is directly attached. This is crucial for assigning the carbon signals of the aromatic rings and the chiral methine carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the through-space proximity of protons. This is particularly important for determining the preferred conformation of the molecule in solution.

Without experimental data, a hypothetical data table of expected chemical shifts and correlations cannot be accurately constructed.

Solution-State Conformational Analysis

The relative orientation of the phenyl and thienyl groups in this compound is crucial for understanding its chemical behavior. The molecule possesses a chiral center at the methine carbon, and the rotational freedom around the single bonds connecting the aromatic rings to this carbon allows for various conformations.

A detailed solution-state conformational analysis, primarily using NOESY data in conjunction with computational modeling, would elucidate the most stable arrangement of the molecule in a given solvent. This analysis would consider factors such as steric hindrance between the aromatic rings and potential intramolecular interactions. However, in the absence of specific NOESY data, any discussion on the preferred conformation remains speculative.

Advanced Mass Spectrometry (MS) for Molecular Structure and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental composition, confirming the molecular formula C₁₁H₁₁NS.

Tandem Mass Spectrometry for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion, followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure. For this compound, characteristic fragmentation pathways would be expected, such as the loss of the amino group, or cleavage to form stable tropylium-like or thienyl-containing cations. A detailed analysis of these fragmentation patterns would provide definitive structural confirmation. The lack of experimental MS/MS data precludes the creation of a fragmentation table.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Symmetry

For this compound, the FT-IR and Raman spectra would be expected to show characteristic absorption bands for:

N-H stretching of the primary amine group, typically in the region of 3300-3500 cm⁻¹.

Aromatic C-H stretching of the phenyl and thiophene rings, usually above 3000 cm⁻¹.

C=C stretching vibrations within the aromatic rings, in the 1400-1600 cm⁻¹ region.

C-N stretching of the amine group.

C-S stretching of the thiophene ring.

A comparative analysis of the FT-IR and Raman spectra would also provide insights into the molecular symmetry of the compound. However, without access to the actual spectra and detailed peak assignments from research studies, a specific data table cannot be compiled.

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

The electronic absorption spectrum of a molecule provides valuable insights into its electronic structure, specifically the nature of its chromophores and the electronic transitions that can occur upon absorption of ultraviolet or visible light. In the case of this compound, the principal chromophores are the phenyl and the thien-2-yl (thiophene) rings. Both of these aromatic systems contain delocalized π-electrons and are therefore expected to exhibit characteristic π→π* transitions in the UV region of the electromagnetic spectrum.

For 2-phenylthiophene (B1362552), a structurally related compound, molecular orbital calculations have shown that a planar conformation allows for maximum conjugation, leading to bathochromic (red) shifts in the absorption bands compared to non-planar arrangements. capes.gov.br The UV spectrum of thiophene itself typically shows a strong absorption band around 231 nm, which is attributed to a π→π* transition. Benzene (B151609) exhibits a primary absorption band (π→π*) around 204 nm and a weaker, secondary band around 254 nm. When these two rings are conjugated, as in this compound, the resulting extended π-system is expected to lower the energy of the electronic transitions, resulting in absorption at longer wavelengths.

Theoretical studies using methods like Time-Dependent Density Functional Theory (TD-DFT) are often employed to predict the electronic absorption spectra of molecules. nih.govresearchgate.net Such calculations for related structures with phenyl and thiophene units confirm that the lowest energy electronic transitions are typically of the π→π* type, involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are delocalized over both aromatic rings.

The aminomethine group (-CH(NH2)-) connecting the two rings acts as an auxochrome. The lone pair of electrons on the nitrogen atom can potentially interact with the π-systems of the aromatic rings, which could give rise to n→π* transitions. However, these transitions are generally much weaker than π→π* transitions and may be obscured by the more intense absorption bands of the aromatic rings. nih.gov The protonation state of the amine group would also be expected to influence the spectrum; in acidic conditions, the formation of an ammonium (B1175870) salt would eliminate the n→π* possibility and could lead to a hypsochromic (blue) shift due to the electron-withdrawing nature of the -CH(NH3+)- group.

To illustrate the expected absorption characteristics of this compound, the following table presents UV-Vis data for the parent chromophores and a related phenylthiophene compound. The solvent can significantly influence the absorption maxima; therefore, it is always specified.

CompoundSolventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Transition Type
Benzene Hexane2047,900π→π
254204π→π (forbidden)
Thiophene Hexane2317,100π→π
2-Phenylthiophene Ethanol28211,000π→π

This data is compiled from general spectroscopic literature and is intended to be representative. Actual values for this compound may vary.

The data for 2-phenylthiophene shows a significant bathochromic shift and an increase in molar absorptivity compared to benzene and thiophene individually. This is a clear indication of the extended conjugation between the two aromatic rings, which is anticipated to be a dominant feature in the spectrum of this compound as well. The presence of the methanamine linker may introduce further shifts and changes in intensity depending on its electronic and steric influence on the conformation and conjugation of the phenyl and thienyl chromophores.

Computational Chemistry and Theoretical Investigations of 1 Phenyl 1 Thien 2 Ylmethanamine

Quantum Chemical Studies

Quantum chemical studies, which apply the principles of quantum mechanics to chemical systems, are fundamental in elucidating molecular properties. For many related compounds containing phenyl and thiophene (B33073) rings, these studies provide significant insights. For instance, research on molecules with similar structural motifs often employs DFT and ab initio methods to understand their characteristics.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a workhorse of computational chemistry used to determine the electronic structure of molecules. Calculations, often using functionals like B3LYP with basis sets such as 6-311G**, are performed to optimize molecular geometry and predict reactivity indicators. For a molecule like 1-phenyl-1-thien-2-ylmethanamine, DFT would typically be used to calculate atomic charges, bond lengths, and angles, providing a static picture of its electronic landscape. However, specific studies detailing these DFT results for the target compound are not available.

Ab Initio Methods for Predicting Molecular Properties

Ab initio methods are computational techniques based on first principles, using only fundamental physical constants without empirical data. These methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP), and Coupled Cluster (CC), offer a high level of theory for predicting properties like molecular energy and structure. While these methods could provide a highly accurate description of this compound, no published research has applied them to this specific molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. Analysis of related compounds often reveals that the HOMO is localized on the electron-donating parts of the molecule, while the LUMO resides on the electron-accepting parts. This analysis helps in understanding potential reaction pathways, such as cycloadditions. For this compound, a theoretical FMO analysis would map these orbitals, but the specific energy values and spatial distributions have not been reported.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time, offering insights into dynamic processes that cannot be captured by static quantum chemical calculations.

Conformational Dynamics and Rotational Barriers

MD simulations would be the ideal tool to explore the conformational landscape of this compound. This would involve analyzing the rotation around the single bonds connecting the phenyl and thienyl rings to the central methanamine structure. Such studies, which have been performed on other flexible molecules, help identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions. Regrettably, no such conformational analysis for this compound has been published.

Solvent Interactions and Solvation Shell Dynamics

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can model the interactions between a solute and solvent molecules, revealing the structure and dynamics of the solvation shells. This would clarify how solvent molecules arrange themselves around the phenyl, thienyl, and amine groups of this compound and the timescale of these interactions. Despite the importance of such information, specific MD studies on the solvation of this compound are absent from the literature.

Reaction Pathway and Transition State Modeling

The elucidation of reaction mechanisms through computational chemistry provides a molecular-level understanding of how chemical transformations occur. For this compound and related structures, computational modeling is instrumental in mapping the intricate pathways of their formation and subsequent reactions. This involves identifying the sequence of elementary steps, characterizing the transient species (intermediates and transition states), and understanding the energetic landscape of the reaction.

Computational Elucidation of Reaction Mechanisms and Intermediates

Quantum chemical studies are pivotal in deciphering the complex mechanisms involved in the synthesis of heterocyclic compounds derived from precursors like this compound. For instance, in the synthesis of pyrrolidinedione derivatives, which can be conceptually related to the reactivity of the aminomethanamine core, computational analysis reveals the step-by-step process of the reaction. These studies often employ methods like Density Functional Theory (DFT) to model the reaction pathways.

A key example is the one-pot synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378), which involves several key stages: a Michael addition, a Nef-type rearrangement (migration of an oxygen atom), and finally, a cyclization to form the pyrrolidine (B122466) ring. rsc.org Computational modeling of this process shows that the initial deprotonated nitromethane addition to coumarin has an energy barrier of 21.7 kJ mol⁻¹. rsc.org However, a subsequent and crucial proton transfer from the methylene (B1212753) group to the nitro group within the nitromethyl intermediate faces a significantly higher energy barrier of 197.8 kJ mol⁻¹. rsc.org

The investigation of the Nef-type rearrangement within this reaction sequence reveals that the migration of an oxygen atom is facilitated by the presence of a water molecule, which lowers the energy barrier to 142.4 kJ mol⁻¹. rsc.org The final cyclization step to form the pyrrolidinedione ring is characterized by a very low energy barrier of 11.9 kJ mol⁻¹. rsc.org However, this step is preceded by a necessary tautomerization of the nitrosohydroxymethyl group, which itself has a substantial energy barrier of 178.4 kJ mol⁻¹. rsc.org

These computational findings highlight the complexity of the reaction mechanism, revealing a series of intermediates and transition states that would be difficult to observe experimentally. The calculated energy barriers for each step provide a quantitative measure of the feasibility of each proposed mechanistic pathway.

Reaction StepCalculated Energy Barrier (kJ mol⁻¹)
Deprotonated nitromethane addition to coumarin21.7
Proton transfer from methylene to nitro group197.8
Water-assisted oxygen migration (Nef-type rearrangement)142.4
Tautomerization of nitrosohydroxymethyl group178.4
Cyclization to pyrrolidinedione ring11.9

This interactive table summarizes the calculated energy barriers for the key steps in the synthesis of pyrrolidinedione derivatives, providing a clear overview of the reaction's energetic landscape as determined by computational methods. rsc.org

Prediction of Kinetic and Thermodynamic Parameters from Potential Energy Surfaces

The potential energy surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecular system as a function of its geometry. By exploring the PES, it is possible to identify stable molecules (reactants, intermediates, and products) corresponding to local minima, and transition states corresponding to saddle points that connect these minima. From the detailed information encoded in the PES, crucial kinetic and thermodynamic parameters can be predicted.

For reactions involving compounds structurally related to this compound, computational studies can predict the relative energies of intermediates and transition states. For example, in the synthesis of pyrrolidinedione derivatives, analogous calculations using the ethyl ester of 3-coumarin-carboxylic acid as a substrate show that the relative energies of the intermediates and transition states are generally 10–16 kJ mol⁻¹ more stable than those in the reaction with coumarin. rsc.org This type of comparative analysis allows for the prediction of how changes in the substrate structure can influence the reaction's kinetics and thermodynamics.

Furthermore, computational models can be used to understand the role of different functional groups and their electronic effects on the reaction pathway. In the context of chemiluminescence reactions of acridinium (B8443388) derivatives, which share some structural motifs with the target compound, frontier molecular orbital theory is used to identify the electrophilic centers of the molecule, predicting where a nucleophilic attack is most likely to occur. mdpi.com The energy profiles of singlet and triplet states can be computed to understand the mechanism of light emission, a process intimately linked to the electronic structure of the reacting species. mdpi.com

The prediction of kinetic parameters, such as rate constants, can be achieved through transition state theory, which utilizes the calculated energy barrier (activation energy) and vibrational frequencies of the transition state. Thermodynamic parameters, such as reaction enthalpies and Gibbs free energies, are determined from the energy differences between the reactants and products on the PES. These computational predictions provide a powerful tool for understanding and predicting the behavior of complex chemical reactions.

ParameterDescriptionApplication in Reaction Analysis
Activation Energy (Ea) The minimum energy required to initiate a chemical reaction.Predicts the rate of a reaction; a higher Ea corresponds to a slower reaction.
Reaction Enthalpy (ΔH) The change in heat content of a system during a reaction.Determines if a reaction is exothermic (releases heat) or endothermic (absorbs heat).
Gibbs Free Energy (ΔG) The thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system.Predicts the spontaneity of a reaction; a negative ΔG indicates a spontaneous process.

This interactive table outlines key kinetic and thermodynamic parameters that can be derived from computational studies of potential energy surfaces, and their significance in understanding chemical reactions.

Applications of 1 Phenyl 1 Thien 2 Ylmethanamine in Advanced Organic Synthesis

Role as a Chiral Building Block in Multistep Syntheses

The utility of enantiomerically pure amines as building blocks for the synthesis of complex, high-value molecules is well-established in organic chemistry. 1-phenyl-1-thien-2-ylmethanamine, in its resolved, single-enantiomer form, serves as an important chiral precursor. The separation of its racemic mixture into individual enantiomers can be achieved through classical chiral resolution techniques. wikipedia.orgonyxipca.com This process typically involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or mandelic acid. wikipedia.orgonyxipca.com The resulting diastereomers, possessing different physical properties, can then be separated by methods like fractional crystallization. wikipedia.org Once separated, the desired enantiomer of the amine can be recovered.

A prominent example of a structurally related chiral building block is seen in the synthesis of the antidepressant drug duloxetine (B1670986). researchgate.netchemanager-online.comgoogle.com The synthesis of (S)-duloxetine often utilizes the chiral intermediate (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol. researchgate.netchemanager-online.com This intermediate, which shares the core thienyl and hydroxyl-bearing stereocenter analogous to the amine in this compound, is crucial for establishing the correct stereochemistry in the final drug molecule. The synthesis underscores the importance of such chiral thienyl-containing synthons in the pharmaceutical industry. The general synthetic scheme for duloxetine highlights how a chiral amine precursor is elaborated through several steps to yield the final active pharmaceutical ingredient. researchgate.net

Table 1: Chiral Resolution Methods

Resolving Agent Principle Separation Method
(+)-Tartaric Acid Formation of diastereomeric salts Fractional Crystallization
(-)-Mandelic Acid Formation of diastereomeric salts Fractional Crystallization
Camphorsulfonic Acid Formation of diastereomeric salts Fractional Crystallization

Precursor for the Synthesis of Complex Heterocyclic Scaffolds

Thiophene (B33073) and its derivatives are fundamental components in a vast array of heterocyclic compounds, many of which exhibit significant biological activity. slideshare.netderpharmachemica.com The presence of both a thiophene ring and a reactive primary amine makes this compound an attractive starting material for the construction of more complex heterocyclic systems.

Established synthetic methodologies for thiophene-containing heterocycles can be adapted to utilize this compound. For instance, the Paal-Knorr synthesis, which traditionally involves the reaction of a 1,4-dicarbonyl compound with a sulfur source to form a thiophene ring, can be conceptually extended. wikipedia.orgijirset.com In a similar vein, the amine functionality of this compound can be used to build fused heterocyclic systems. Reaction with appropriate dicarbonyl compounds or their equivalents can lead to the formation of various nitrogen-containing rings fused to the thiophene or phenyl moiety.

Furthermore, the Gewald reaction, a multicomponent reaction that assembles a 2-aminothiophene from a ketone or aldehyde, elemental sulfur, and an activated nitrile, highlights the versatility of thiophene synthesis. wikipedia.org While not a direct application of this compound as a starting material, it demonstrates the accessibility of functionalized thiophenes that can be precursors to compounds with similar structural motifs. Research has also shown the synthesis of novel pyrazole (B372694) and pyrimidine (B1678525) derivatives starting from a thieno[2,3-b]thiophene (B1266192) core, illustrating the potential for elaborating thiophene-based structures into diverse heterocyclic scaffolds. mdpi.com

Intermediate in the Formation of Nitrogen-Containing Macrocycles or Supramolecular Systems

Nitrogen-containing macrocycles are a class of compounds that have garnered significant interest due to their ability to act as receptors for ions and neutral molecules, and their applications in catalysis and materials science. The bifunctional nature of this compound, possessing a nucleophilic primary amine and aromatic/heteroaromatic rings, makes it a suitable candidate for incorporation into macrocyclic frameworks.

The primary amine group can readily participate in cyclization reactions with dialdehydes, diketones, or other electrophilic linking units to form macrocyclic imines, which can subsequently be reduced to the corresponding stable macrocyclic amines. The phenyl and thienyl substituents on the methanamine backbone would be expected to project from the macrocyclic ring, influencing its three-dimensional shape, solubility, and potential for engaging in supramolecular interactions such as π-π stacking. These aromatic groups can play a crucial role in the preorganization of the macrocycle for guest binding.

While specific examples of macrocycles derived directly from this compound are not extensively documented, the general principles of macrocycle synthesis support its potential in this area. The synthesis of macrocycles often relies on high-dilution conditions or template effects to favor intramolecular cyclization over intermolecular polymerization.

Contribution to the Development of New Synthetic Reagents and Methodologies

The development of new reagents and synthetic methods is a cornerstone of progress in organic chemistry. Chiral amines, in particular, have been pivotal in the field of asymmetric synthesis, most notably as precursors to chiral ligands for transition metal catalysts.

This compound can be envisioned as a precursor for a variety of chiral ligands. For example, acylation or alkylation of the primary amine with groups bearing additional donor atoms (e.g., phosphorus, sulfur, or oxygen) could lead to the formation of novel bidentate or tridentate chiral ligands. These ligands could then be complexed with transition metals such as rhodium, iridium, or palladium to create catalysts for asymmetric hydrogenation, hydroformylation, or cross-coupling reactions.

The unique combination of a "hard" nitrogen donor and "soft" aromatic and heteroaromatic π-systems could lead to catalysts with novel reactivity and selectivity profiles. Although the direct application of this compound in this context is an area ripe for exploration, the foundational principles of ligand design and asymmetric catalysis strongly suggest its potential value. The synthesis of novel NMDA receptor antagonists based on a (1S,2R)-1-phenyl-2-[(S)-1-aminoalkyl]-N,N-diethylcyclopropanecarboxamide scaffold, which features a related chiral amine moiety, demonstrates the utility of such structures in developing new biologically active compounds and pharmacological tools. rsc.org

Table 2: Compound Names Mentioned

Compound Name
This compound
Duloxetine
(S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol
Tartaric acid
Mandelic acid
Camphorsulfonic acid

Materials Science Applications Incorporating 1 Phenyl 1 Thien 2 Ylmethanamine Frameworks

Design and Synthesis of Functional Materials

The design and synthesis of novel functional materials are pivotal in advancing technology. The 1-phenyl-1-thien-2-ylmethanamine scaffold, with its aromatic and heterocyclic components, alongside a primary amine, offers a rich chemical playground for creating materials with tailored properties.

The primary amine group in this compound serves as a key functional handle for its incorporation into various polymer backbones. This can be achieved through several polymerization techniques. For instance, it can act as a monomer in step-growth polymerization with diacyl chlorides, diisocyanates, or diepoxides to form polyamides, polyureas, and polyepoxies, respectively. The rigidity of the phenyl and thiophene (B33073) rings would be imparted to the resulting polymer chain, potentially leading to materials with high thermal stability and specific mechanical properties.

Furthermore, the amine group could be modified to introduce a polymerizable moiety, such as a vinyl or norbornene group. This would allow for its participation in chain-growth polymerization methods like ring-opening metathesis polymerization (ROMP), leading to well-defined brush-like polymers where the this compound unit is a pendant group. illinois.edu Such architectures are of interest for creating materials with tunable properties by controlling the side-chain structure and density. illinois.edu

Table 1: Potential Polymerization Reactions Involving this compound

Polymerization TypeCo-monomer ExampleResulting Polymer ClassPotential Properties
Step-GrowthTerephthaloyl chloridePolyamideHigh thermal stability, rigidity
Step-GrowthMethylene (B1212753) diphenyl diisocyanate (MDI)PolyureaEnhanced mechanical strength, elasticity
Chain-Growth (after modification)Norbornene derivativePoly(norbornene) with pendant groupsTunable glass transition temperature, controlled architecture

Hybrid organic-inorganic materials combine the desirable properties of both organic and inorganic components, such as the processability and functionality of polymers with the robustness and electronic properties of inorganic materials. magtech.com.cnmdpi.com The this compound framework is a promising candidate for creating such hybrids.

One approach involves the use of the amine group to functionalize the surface of inorganic nanoparticles, such as silica (B1680970) (SiO2) or titania (TiO2). This can be achieved through silanization of the amine, followed by co-condensation with silica precursors in a sol-gel process. nih.govmdpi.com The resulting hybrid material would have organic moieties covalently linked to an inorganic matrix, potentially leading to enhanced interfacial compatibility and novel properties.

Another strategy is to utilize the aromatic rings for non-covalent interactions, such as π-π stacking, with flat inorganic surfaces like graphene or metal-organic frameworks (MOFs). This could lead to the formation of layered hybrid structures with interesting electronic and catalytic properties. The development of such materials is a growing area of research, with applications in sensing, catalysis, and optoelectronics. researchgate.net

Exploration of Optical and Electronic Properties

The combination of phenyl and thiophene rings in this compound suggests that materials derived from it could possess interesting optical and electronic properties. Thiophene-based materials are well-known for their use in organic electronics due to the electron-rich nature of the thiophene ring, which facilitates charge transport.

Polymers incorporating the this compound unit could exhibit fluorescence, a property that is often observed in molecules with extended π-conjugated systems. nih.gov The emission properties could be tuned by modifying the polymer structure or by co-polymerizing with other chromophoric units. The investigation of the photophysical properties of such materials is crucial for their potential application in organic light-emitting diodes (OLEDs) and sensors. researchgate.net

Table 2: Predicted Optical and Electronic Properties of this compound-based Materials

PropertyInfluencing FactorPotential Application
FluorescencePhenyl and thiophene ringsOrganic Light-Emitting Diodes (OLEDs), fluorescent probes
Electrical ConductivityThiophene ring, polymer conjugationOrganic Field-Effect Transistors (OFETs), antistatic coatings
PhotoconductivityExtended π-systemPhotodetectors, solar cells

Fabrication of Self-Assembled Systems

Self-assembly is a powerful bottom-up approach for creating complex and ordered nanostructures from molecular building blocks. nih.gov The amphiphilic nature of certain derivatives of this compound, which could be achieved by introducing long alkyl chains or polar head groups, would make them suitable candidates for self-assembly in solution.

For example, by attaching a long hydrophobic alkyl chain to the amine group, the resulting molecule could self-assemble into micelles, vesicles, or nanofibers in aqueous environments. nih.gov The aromatic phenyl and thiophene groups would likely engage in π-π stacking interactions, which would play a significant role in directing the self-assembly process and stabilizing the resulting nanostructures. The morphology of these self-assembled structures could be controlled by varying factors such as solvent composition, temperature, and pH. The ability to form ordered assemblies is critical for applications in drug delivery, templating for nanomaterial synthesis, and the fabrication of molecular electronic devices. nih.gov

Future Research and Unexplored Avenues for this compound

The unique structural motif of this compound, which combines a chiral amine center with both phenyl and thiophene aromatic systems, positions it as a compound of significant interest for future chemical exploration. Advances in computational chemistry, sustainable synthesis, and materials science open up new avenues for investigating and utilizing this molecule. This article outlines key future research directions, focusing on the integration of advanced technologies and novel chemical concepts.

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